molecular formula C7H7N3O2S B1653986 methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate CAS No. 2089257-31-6

methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate

Cat. No.: B1653986
CAS No.: 2089257-31-6
M. Wt: 197.22
InChI Key: YSTYLPLMRNIDGJ-UHFFFAOYSA-N
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Description

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate typically involves the reaction of 4-cyano-3-methyl-1,2-thiazol-5-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the cyano group can yield primary amines.

  • Substitution: Substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is being studied for its use in developing new therapeutic agents.

Medicine: In medicine, the compound is being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate: is structurally similar to other thiazole derivatives such as:

    • 2-methylthiazole

    • 4-cyanothiazole

    • 3-methylthiazole

Uniqueness: What sets this compound apart from other thiazole derivatives is its specific combination of functional groups, which contribute to its unique biological and chemical properties.

Properties

IUPAC Name

methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-4-5(3-8)6(13-10-4)9-7(11)12-2/h1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTYLPLMRNIDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168863
Record name Carbamic acid, N-(4-cyano-3-methyl-5-isothiazolyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-31-6
Record name Carbamic acid, N-(4-cyano-3-methyl-5-isothiazolyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089257-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-cyano-3-methyl-5-isothiazolyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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